molecular formula C7H10N2O2 B13302496 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one

1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B13302496
M. Wt: 154.17 g/mol
InChI Key: WTKMDEABSOZRGW-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methoxy group at position 5 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at position 5 may enhance its solubility and interaction with biological targets compared to similar compounds without this group.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(5-methoxy-1-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H10N2O2/c1-5(10)6-4-7(11-3)9(2)8-6/h4H,1-3H3

InChI Key

WTKMDEABSOZRGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)OC)C

Origin of Product

United States

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